molecular formula C19H25ClN2OS B074011 盐酸左甲脯吗嗪 CAS No. 1236-99-3

盐酸左甲脯吗嗪

货号 B074011
CAS 编号: 1236-99-3
分子量: 364.9 g/mol
InChI 键: ODLGFPIWRAEFAN-PFEQFJNWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levomepromazine hydrochloride, also known as Levoprome, is a phenothiazine antipsychotic drug used to treat mental and emotional disorders. It is a derivative of the parent compound promazine, and it is the hydrochloride salt of levomepromazine. It is primarily used to treat schizophrenia, bipolar disorder, and other psychoses.

科学研究应用

  1. 稳定性和储存: 盐酸左甲脯吗嗪在用 0.9% 氯化钠稀释并储存在聚丙烯注射器中时,至少可稳定 14 天,使其适用于临床环境中的长期使用 (Hardy 等,2011)

  2. 在姑息治疗中的使用: 它用于姑息治疗和临终关怀,以控制恶心、呕吐、镇静和疼痛等各种症状。然而,支持其使用的证据主要来自开放系列和病例报告,表明需要更可靠的研究 (Dietz 等,2013)

  3. 精神分裂症治疗: 左甲脯吗嗪用于治疗精神分裂症,但需要更大、更可靠的研究来对其有效性做出确信的评论。它在某些方面显示出比其他抗精神病药的一些优势,但也存在低血压和头晕等副作用 (Sivaraman 等,2011)

  4. 与吗啡的联合用药: 它已与硫酸吗啡一起研究用于姑息治疗中的疼痛管理。开发了一种方法来评估这些药物组合的稳定性 (Al-Tannak 等,2012)

  5. 光降解研究: 研究了阳光对河水中左甲脯吗嗪光稳定性的影响,表明其在环境条件下容易发生光氧化 (Karpińska 等,2012)

  6. 受体结合谱: 其在人脑中的受体结合谱表明治疗耐药性精神分裂症的潜力,对 α-1、5-羟色胺-2 和 α-2 位点具有显着的结合亲和力 (Nair 等,1993)

  7. 心血管作用: 对其对离体大鼠心房的影响的研究表明收缩力呈剂量依赖性下降,左甲脯吗嗪及其亚砜形式之间存在一些差异 (Dahl & Refsum,1976)

  8. 代谢机制: 通过细胞色素 P450 对左甲脯吗嗪代谢机制的理论研究提供了对其生物转化的见解,表明了 S-氧化和 N-去甲基化等途径 (Wang 等,2016)

作用机制

Target of Action

Levomepromazine hydrochloride, also known as Methotrimeprazine, primarily targets a variety of receptors in the body. These include adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of heart rate.

Mode of Action

Levomepromazine exerts its effects by blocking these receptors . For instance, its antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain . In addition, it can block 5HT2 receptors and some others, like histamine, serotonin .

Biochemical Pathways

Levomepromazine is metabolized by the cytochrome P450 enzyme superfamily . Two main metabolic pathways have been identified: S-oxidation and N-demethylation . The N-demethylation pathway is more feasible due to its lower activation energy, making N-desmethyllevomepromazine the most plausible metabolite of Levomepromazine .

Pharmacokinetics

Levomepromazine has a bioavailability of 50-60% . It is metabolized in the liver (hepatic metabolism) and has an elimination half-life of approximately 20 hours . The drug is excreted in feces and urine as metabolites, with only 1% of the unchanged drug being excreted .

Result of Action

The molecular and cellular effects of Levomepromazine’s action are diverse due to its interaction with multiple receptors. It has strong analgesic, hypnotic, and antiemetic properties . It is used for the treatment of psychosis, particularly those of schizophrenia, and manic phases of bipolar disorder . It can also be used as an analgesic for moderate to severe pain in non-ambulant patients .

Action Environment

The action, efficacy, and stability of Levomepromazine can be influenced by various environmental factors. For instance, its metabolism can be affected by factors that influence the activity of the cytochrome P450 enzymes, such as other drugs, certain foods, and genetic variations . Furthermore, its therapeutic effects can be influenced by the patient’s overall health status and the presence of other medical conditions.

安全和危害

Levomepromazine hydrochloride is harmful if swallowed and may cause drowsiness or dizziness . It is advised to avoid breathing dust, avoid contacting with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLGFPIWRAEFAN-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1236-99-3
Record name Levomepromazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomepromazine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomepromazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMEPROMAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BB1Y2586
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomepromazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Levomepromazine hydrochloride
Reactant of Route 3
Reactant of Route 3
Levomepromazine hydrochloride
Reactant of Route 4
Reactant of Route 4
Levomepromazine hydrochloride
Reactant of Route 5
Levomepromazine hydrochloride
Reactant of Route 6
Reactant of Route 6
Levomepromazine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。